molecular formula C14H14Se B155906 Dibenzyl selenide CAS No. 1842-38-2

Dibenzyl selenide

Cat. No. B155906
CAS RN: 1842-38-2
M. Wt: 261.2 g/mol
InChI Key: DWZCRWXJKIEWDY-UHFFFAOYSA-N
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Description

Dibenzyl selenide is an organoselenium compound. It is part of a large family of organic selenium derivatives that show various reactivities and structural properties .


Synthesis Analysis

Dibenzyl selenide can be synthesized through several methods. One method involves the reaction of selenium with sodium hydroxide under phase transfer conditions to give sodium diselenides, which reacts with benzyl halides to afford dibenzyl diselenides . Another method involves the use of dibenzyl and dimethyl diselenide precursors .


Molecular Structure Analysis

The molecular structure of dibenzyl selenide is characterized by a selenium–carbon bond. The strengths of selenium–carbon bonds (234 kJ/mol) are weaker than those of sulfur–carbon bonds (272 kJ/mol), and the bond length of selenium–carbon (198 pm) is longer than that of sulfur–carbon (C-S, 184 pm) .


Chemical Reactions Analysis

Dibenzyl selenide can undergo various chemical reactions. For instance, the reaction of dibenzylselenonium N-tosylimide with triphenylphosphine at room temperature led to the formation of dibenzyl selenide (81%) as the main product .


Physical And Chemical Properties Analysis

Selenium and sulfur have very similar physical and chemical properties, but at the same time may display keen differences. In general, the strengths of selenium–carbon bonds (234 kJ/mol) are weaker than those of sulfur–carbon bonds (272 kJ/mol), and the bond length of selenium–carbon (198 pm) is longer than that of sulfur–carbon (C-S, 184 pm) .

Scientific Research Applications

Catalysis and Chemical Synthesis

Dibenzyl selenide is utilized in catalysis and chemical synthesis. An efficient one-pot route to unsymmetrical diorganyl selenides has been developed using ruthenium(III) chloride catalyzed reactions of dibenzyl or diphenyl diselenides. This synthesis is performed with alkyl halides in the presence of zinc, with organic iodides, bromides, and activated chlorides undergoing efficient reactions (Zhao et al., 2005). Additionally, treatment of dibenzyl diselenides with aliphatic and aromatic acid chlorides in the presence of the Zn/AlCl3 system affords selenol esters, showcasing distinct advantages such as availability, low costs, lack of toxicity of the catalysts, simple reaction work-up, and high yields under relatively mild conditions (Movassagh & Mirshojaei, 2003).

Redox Modulation and Antioxidant Activity

Dibenzyl selenide and its derivatives exhibit properties that modulate extracellular redox by inducing extracellular cysteine and cell surface thioredoxin reductase. For instance, dibenzyl diselenide (DBDSe) is capable of inducing extracellular cysteine accumulation via a cystine- and glucose-dependent process, supporting the involvement of the Xc(-) transporter for cystine uptake. This modulation may contribute to the known biological effects of selenium compounds (Zhang et al., 2013).

Anticancer Properties

Novel organic selenides developed from dibenzyl selenide show potential anticancer properties. They exhibit selective cytotoxicity against certain human cancer cell lines and interesting antimicrobial and antioxidant properties. These findings necessitate further in vitro studies to explore the potential therapeutic applications of these compounds (Sak et al., 2022).

Radioprotective Properties

Compounds derived from dibenzyl selenide, such as 2,2'-diselenyldibenzoic acid (DSBA), show potential radioprotective properties. DSBA, undergoing preclinical development, has demonstrated in vivo pharmacological properties, including the protection of tissues against stress conditions, exemplified by ionizing radiation-induced damage in mouse bone marrow. The protective effects are associated with the activation of the Nrf2 pathway in both bone marrow cells and liver tissue, suggesting practical applications for these types of Se-hormetic molecules as radioprotective agents in cancer treatments (Bartolini et al., 2019).

Safety And Hazards

Dibenzyl selenide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause damage to organs through prolonged or repeated exposure and is toxic if swallowed or inhaled .

properties

IUPAC Name

benzylselanylmethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Se/c1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-14/h1-10H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWZCRWXJKIEWDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C[Se]CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Se
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00171547
Record name Benzene, 1,1'-(selenobis(methylene))bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00171547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dibenzyl selenide

CAS RN

1842-38-2
Record name Benzene, 1,1'-(selenobis(methylene))bis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001842382
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzyl selenide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168575
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, 1,1'-(selenobis(methylene))bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00171547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into a 250 milliliter 3 necked round bottom flask equipped with an addition funnel and a magnetic stirring bar is placed 4.6 grams (0.058 moles) of selenium powder and 50 milliliters of deoxygenated distilled water. The flask is purged of air with nitrogen and a solution comprising 4.6 grams (0.122 moles) sodium borohydride in 50 milliliters of deoxygenated distilled water slowly added to the solution in the flask from the addition funnel. Upon contacting of these two solutions, vigorous hydrogen evolution occurs and the selenium powder is consumed thereby yielding a solution containing sodium hydrogen selenide. About 14.6 grams (0.166 moles) benzylchloride is now introduced into the flask and the resulting mixture stirred at room temperature for 18 hours. The solid product thus produced is collected by filtration washed with water and recrystallized twice from pentane. Yield 11.81 grams of rod like crystals, (m. p. 45° to 46° C).
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step Two
Name
sodium hydrogen selenide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
14.6 g
Type
reactant
Reaction Step Four
[Compound]
Name
3
Quantity
250 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
147
Citations
T Otsubo, F Ogura, H Yamaguchi… - Synthetic …, 1980 - Taylor & Francis
… to obtain pure dibenzyl selenide, we carried out two-step synthesis usinq a less expensive … in ethanol at room temperature gave pure, colorless dibenzyl selenide 3 in 93% yield. step, …
Number of citations: 34 www.tandfonline.com
MA CECCHINI, E GIESBRECHT - The Journal of Organic …, 1956 - ACS Publications
… Dibenzyl aid fide and dibenzyl selenide were … Microthermal study of the system: dibenzyl sulfidedibenzyl selenide. The fusion preparation, immediately after having been obtained, …
Number of citations: 4 pubs.acs.org
B Gautheron, C Degrand - Journal of electroanalytical chemistry and …, 1984 - Elsevier
… 44 mA was observed as the electrolysis proceeded and dibenzyl selenide was the main compound isolated. In MeCN, dibenzyl selenide was quantitatively isolated when the applied po…
Number of citations: 10 www.sciencedirect.com
T Miyazaki, M Katayama, S Yoshimoto, Y Ogiwara… - Tetrahedron …, 2016 - Elsevier
… of this reducing system in the direct preparation of a dibenzyl selenide derivative with selenium. … this procedure could be applied to the direct preparation of dibenzyl selenide derivative. …
Number of citations: 21 www.sciencedirect.com
B Singh, RK Mehra, RJ Sinha - 1978 - nopr.niscpr.res.in
… Rh(III) and Ru(III) form stable complexes with dibenzyl sulphide and dibenzyl selenide. … and dibenzyl selenide were prep red in the laboratory by the methods described in tho …
Number of citations: 0 nopr.niscpr.res.in
JYC Chu, DG Marsh, WHH Günther - Journal of the American …, 1975 - ACS Publications
… Dibenzyl selenide was prepared by adapting the procedure of Klayman and Griffin.8 The crude product was recrystallized from pentane: mp 45-46 (lit.8 mp 44-45); NMR (CD3CN) 3.55 (…
Number of citations: 44 pubs.acs.org
HK Spencer, MP Cava - The Journal of Organic Chemistry, 1977 - ACS Publications
… dibenzyl selenide(5) under nitrogen has been reported using both benzene3 andacetonitrile4 as solvents. In benzene solution inthe presence of oxygen diselenide 4 has been reported …
Number of citations: 61 pubs.acs.org
H Rheinboldt, E Giesbrecht - Journal of the American Chemical …, 1946 - ACS Publications
… Dibenzyl selenide and selenoxide do not form mixed crystals, the phase diagram showing a simple eutectic system as in the corresponding case of sulfide and sulfoxide.2 Experimental …
Number of citations: 27 pubs.acs.org
T Katsu, D Xu - Analytical letters, 1998 - Taylor & Francis
… We also investigated whether dibenzyl selenide electrode sensitivity is improved by incorporating KTpClPB (50 mol% relative to the ionophore) in the sensor membrane. However, no …
Number of citations: 10 www.tandfonline.com
LRM Pitombo, EQ Cartaxo - Talanta, 1974 - Elsevier
… and 75 ml of ethanol containing 1.3 g of dibenzyl selenide were added dropwise. After … but the same yellow extracts were obtained with dibenzyl selenide and platinum solution …
Number of citations: 8 www.sciencedirect.com

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